(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine
Overview
Description
“(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a methanamine group via a cyclopropylmethoxy linker .Scientific Research Applications
Anticonvulsant Activity
A study highlighted the synthesis of Schiff bases of 3-aminomethyl pyridine, including derivatives structurally related to (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine, which were screened for anticonvulsant activity. These compounds exhibited significant protection against seizures in various models, suggesting potential for development into anticonvulsant drugs (Pandey & Srivastava, 2011).
Catalytic Activity
Research into unsymmetrical NCN′ and PCN pincer palladacycles based on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives demonstrated their effectiveness in catalytic applications, showing good activity and selectivity. This work underscores the utility of pyridin-2-yl)methanamine derivatives in developing novel catalysts for organic synthesis (Roffe et al., 2016).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been synthesized and their photocytotoxic properties examined. These complexes showed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating their potential as novel therapeutics for cancer treatment using light-activated drugs (Basu et al., 2014).
Molecular Imaging and Drug Delivery
Another study on Iron(III) complexes of pyridoxal Schiff base and modified dipicolylamines highlighted their enhanced cellular uptake with selectivity and remarkable photocytotoxicity, suggesting their use in targeted cancer therapy and imaging (Basu et al., 2015).
Organic Synthesis and Chemical Reactions
Research also extends into the synthesis of novel organic compounds for various applications, including the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. This highlights the versatility of pyridin-2-yl)methanamine derivatives in organic chemistry and the development of new synthetic methodologies (Becerra et al., 2021).
Extraction and Separation Technology
Studies on ether derivatives as efficient Fe(III) extractants from HCl solution demonstrate the application of pyridin-2-yl)methanamine derivatives in separation technologies, offering novel approaches to metal recovery and environmental remediation (Wojciechowska et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVIRHQWFWGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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